4-nitro-6-(piperidin-1-yl)pyridin-2-amine, also known as NI-1, is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂ and a molecular weight of 267.30 g/mol. It appears as a pale-yellow solid that is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide and ethanol. The compound has a melting point of 196-197°C and exhibits a UV absorption maximum at 354 nm with strong fluorescence emission at 538 nm. Discovered by Lidia Larina and colleagues in 2010, it has gained attention for its role as a potent inhibitor of eukaryotic translation initiation factor 4E (eIF4E), which is implicated in various cancers.
4-nitro-6-(piperidin-1-yl)pyridin-2-amine primarily functions through its interaction with eIF4E, inhibiting its activity and consequently blocking the translation of oncogenic mRNAs. This inhibition can lead to reduced tumor growth and progression. The compound can also induce autophagy in cancer cells, promoting the degradation of damaged proteins and organelles, further contributing to its potential therapeutic effects.
The biological activity of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine is largely centered around its ability to inhibit eIF4E. This protein is crucial for the regulation of gene expression and is often overexpressed in various cancers. By inhibiting eIF4E, this compound can suppress tumor growth and may serve as a promising candidate for cancer therapy . Additionally, studies have indicated that it can induce autophagy, suggesting multifaceted mechanisms of action against cancer cells.
The synthesis of 4-nitro-6-(piperidin-1-yl)pyridin-2-amine involves a multistep process:
Characterization techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and X-ray crystallography are employed to confirm the structure of the synthesized compound.
4-nitro-6-(piperidin-1-yl)pyridin-2-amine has several potential applications:
Research indicates that 4-nitro-6-(piperidin-1-yl)pyridin-2-amine interacts specifically with eIF4E, leading to significant biological effects such as tumor suppression. Further studies are needed to elucidate its interactions with other cellular pathways and proteins involved in cancer progression . Its safety profile has been evaluated in preclinical studies, showing no acute toxicity at doses up to 400 mg/kg in mice, although long-term effects remain to be fully characterized.
Several compounds share structural or functional similarities with 4-nitro-6-(piperidin-1-yl)pyridin-2-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-amino-pyridine derivatives | Contains amino group on pyridine ring | Varied biological activities depending on substitutions |
| Thiazolo[5,4-b]pyridine derivatives | Contains thiazole ring fused with pyridine | Known for diverse pharmacological properties |
| Pyrimidinyl biphenylureas | Biphenyl structure with pyrimidine | Potentially acts on cannabinoid receptors |
While these compounds may exhibit similar mechanisms or target similar pathways, 4-nitro-6-(piperidin-1-yl)pyridin-2-amines' specific inhibition of eIF4E distinguishes it from others, making it particularly relevant in cancer research and therapeutic development .